Antitrypanosomal Agent 17 vs. Closest Nitrofurylazine Analog 4a: IC50 and Selectivity Index Comparison
Antitrypanosomal agent 17 (Compd 7a) exhibits an IC50 of 0.03 μM against T. congolense strain IL3000, representing a 25% improvement in potency relative to its closest structural analog nitrofurylazine 4a (IC50 0.04 μM) [1]. Moreover, compound 7a demonstrates a selectivity index exceeding 9542, compared to SI > 7761 for analog 4a, indicating a 23% wider therapeutic window relative to mammalian cell cytotoxicity [1].
| Evidence Dimension | In vitro antitrypanosomal potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.03 μM; SI > 9542 |
| Comparator Or Baseline | Nitrofurylazine 4a: IC50 = 0.04 μM; SI > 7761 |
| Quantified Difference | IC50: 25% lower (more potent); SI: 23% higher |
| Conditions | T. congolense strain IL3000; Alamar Blue assay; cytotoxicity assessed in mammalian cells |
Why This Matters
For procurement decisions, this differential translates to a compound that offers both superior potency and a measurably wider safety margin within the same chemical series.
- [1] Janse van Rensburg HD, N'Da DD, Suganuma K. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. 2023;8(45):43088-43098. View Source
